molecular formula C16H22N2O6 B12686884 [(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid CAS No. 125736-30-3

[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid

Cat. No.: B12686884
CAS No.: 125736-30-3
M. Wt: 338.36 g/mol
InChI Key: XSMJHFYSRVNWKZ-KEHALWIJSA-N
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Description

The compound “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with an azabicyclo nonene core and an oxazolidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” typically involves multiple steps, including the formation of the azabicyclo nonene core and the subsequent attachment of the oxazolidinone group. Common synthetic routes may include:

    Formation of the Azabicyclo Nonene Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Attachment of the Oxazolidinone Group: This step may involve nucleophilic substitution or addition reactions to introduce the oxazolidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone
  • (E)-but-2-enedioic acid

Uniqueness

The unique combination of the azabicyclo nonene core and the oxazolidinone moiety in “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

125736-30-3

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid

InChI

InChI=1S/C12H18N2O2.C4H4O4/c15-12(14-7-2-8-16-14)10-4-1-3-9-5-6-11(10)13-9;5-3(6)1-2-4(7)8/h4,9,11,13H,1-3,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9?,11-;/m1./s1

InChI Key

XSMJHFYSRVNWKZ-KEHALWIJSA-N

Isomeric SMILES

C1CN(OC1)C(=O)C2=CCCC3CC[C@H]2N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(OC1)C(=O)C2=CCCC3CCC2N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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